molecular formula C11H8BrNO3 B1486318 Methyl 2-bromo-4-cyano-3-formylphenylacetate CAS No. 1805415-95-5

Methyl 2-bromo-4-cyano-3-formylphenylacetate

Cat. No. B1486318
M. Wt: 282.09 g/mol
InChI Key: POTQEGISDQBTBQ-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc. It may also include the role or use of the compound in various industries or research .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions. For example, the Suzuki–Miyaura coupling is a popular method for forming carbon-carbon bonds .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, etc. These properties can often be found in databases or determined experimentally .

Safety And Hazards

Information about the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on safe handling and storage, hazards identification, and first aid measures .

properties

IUPAC Name

methyl 2-(2-bromo-4-cyano-3-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-10(15)4-7-2-3-8(5-13)9(6-14)11(7)12/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTQEGISDQBTBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=C(C=C1)C#N)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-4-cyano-3-formylphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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